Cas no 35216-03-6 (1-[3-(2-Thienyl)phenyl]ethanone)
1-[3-(2-Thienyl)phenyl]ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-[3-(2-Thienyl)phenyl]ethanone
- 1-(3-thiophen-2-ylphenyl)ethanone
- 3'-(2-Thienyl)acetophenone
- BB 0222572
-
- Inchi: 1S/C12H10OS/c1-9(13)10-4-2-5-11(8-10)12-6-3-7-14-12/h2-8H,1H3
- InChI Key: NWYKXKHILRAKOW-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1=CC=CC(C(C)=O)=C1
Computed Properties
- Exact Mass: 202.04523611g/mol
- Monoisotopic Mass: 202.04523611g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 45.3
1-[3-(2-Thienyl)phenyl]ethanone Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
1-[3-(2-Thienyl)phenyl]ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 031630-250mg |
1-(3-Thiophen-2-yl-phenyl)-ethanone |
35216-03-6 | 250mg |
£200.00 | 2022-03-01 | ||
| Fluorochem | 031630-1g |
1-(3-Thiophen-2-yl-phenyl)-ethanone |
35216-03-6 | 1g |
£664.00 | 2022-03-01 | ||
| Fluorochem | 031630-2g |
1-(3-Thiophen-2-yl-phenyl)-ethanone |
35216-03-6 | 2g |
£1142.00 | 2022-03-01 | ||
| Enamine | EN300-745605-0.05g |
1-[3-(thiophen-2-yl)phenyl]ethan-1-one |
35216-03-6 | 95% | 0.05g |
$587.0 | 2024-05-23 | |
| Enamine | EN300-745605-0.1g |
1-[3-(thiophen-2-yl)phenyl]ethan-1-one |
35216-03-6 | 95% | 0.1g |
$615.0 | 2024-05-23 | |
| Enamine | EN300-745605-0.25g |
1-[3-(thiophen-2-yl)phenyl]ethan-1-one |
35216-03-6 | 95% | 0.25g |
$642.0 | 2024-05-23 | |
| Enamine | EN300-745605-0.5g |
1-[3-(thiophen-2-yl)phenyl]ethan-1-one |
35216-03-6 | 95% | 0.5g |
$671.0 | 2024-05-23 | |
| Enamine | EN300-745605-1.0g |
1-[3-(thiophen-2-yl)phenyl]ethan-1-one |
35216-03-6 | 95% | 1.0g |
$699.0 | 2024-05-23 | |
| Enamine | EN300-745605-2.5g |
1-[3-(thiophen-2-yl)phenyl]ethan-1-one |
35216-03-6 | 95% | 2.5g |
$1370.0 | 2024-05-23 | |
| Enamine | EN300-745605-5.0g |
1-[3-(thiophen-2-yl)phenyl]ethan-1-one |
35216-03-6 | 95% | 5.0g |
$2028.0 | 2024-05-23 |
1-[3-(2-Thienyl)phenyl]ethanone Related Literature
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
-
3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 1-[3-(2-Thienyl)phenyl]ethanone
Comprehensive Guide to 1-[3-(2-Thienyl)phenyl]ethanone (CAS No. 35216-03-6): Properties, Applications, and Market Insights
1-[3-(2-Thienyl)phenyl]ethanone (CAS No. 35216-03-6) is a specialized organic compound featuring a thiophene ring linked to a phenyl group, with an acetyl functional group. This unique structure makes it valuable in pharmaceutical research, material science, and specialty chemical synthesis. Its molecular formula is C12H10OS, and it is often studied for its potential in drug intermediates and organic electronics.
The compound’s physical and chemical properties include a moderate melting point and solubility in common organic solvents like ethanol, acetone, and dichloromethane. Researchers frequently explore its reactivity in cross-coupling reactions, which are pivotal in constructing complex molecules for medicinal chemistry. Recent trends highlight its role in developing OLED materials due to its conjugated system, which enhances electron mobility.
In pharmaceutical applications, 1-[3-(2-Thienyl)phenyl]ethanone serves as a precursor for biologically active molecules. Its thienyl-phenyl scaffold is found in compounds targeting central nervous system (CNS) disorders and anti-inflammatory agents. With the growing demand for small-molecule drugs, this compound has gained attention in high-throughput screening libraries.
The material science sector leverages 35216-03-6 for its potential in conductive polymers and photovoltaic devices. Its ability to form stable π-conjugated systems makes it suitable for organic semiconductors, aligning with the global push for sustainable energy solutions. Innovations in flexible electronics further drive research into its derivatives.
Market analysis indicates rising interest in 1-[3-(2-Thienyl)phenyl]ethanone due to its versatility. Suppliers emphasize high-purity grades for research, while manufacturers explore scalable synthesis routes. Regulatory compliance, such as REACH and FDA guidelines, ensures its safe use in industrial and academic settings. FAQs often focus on its synthesis protocols, handling precautions, and commercial availability.
For researchers, optimizing the yield and purity of 35216-03-6 remains a key challenge. Advances in catalytic methods and green chemistry aim to address this. Collaborative efforts between academia and industry are accelerating its adoption in next-gen therapeutics and smart materials.
In summary, 1-[3-(2-Thienyl)phenyl]ethanone (CAS No. 35216-03-6) bridges multiple scientific disciplines. Its applications in drug discovery and advanced materials underscore its importance in modern chemistry. As innovation continues, this compound is poised to play a critical role in addressing global health and technology challenges.
35216-03-6 (1-[3-(2-Thienyl)phenyl]ethanone) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)